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Method Principles and Advantages

Liquid chromatography (LC) is a core technique for analyzing Fluconazole in pharmaceutical dosage forms.

The two validated methods summarized below are stability-indicating and suitable for quality control.

HPLC-UV Method for Fluconazole and Related Compounds: This method is designed for the
simultaneous assay of Fluconazole and its related compounds (A, B, and C) in capsule formulations.

It uses a simple isocratic elution, demonstrating good linearity, accuracy, and precision, with a low
limit of quantitation (LOQ) for impurity detection [1].

LC-MS/MS Method for Fluconazole and Ivermectin: This is a hyphenated method that combines
liquid chromatography with tandem mass spectrometry. It was developed for simultaneously

estimating Fluconazole and Ivermectin in a combined tablet dosage form. The method is highly
sensitive, specific, and provides a rapid analysis with a short run time [2].

The comparative advantages of these methods are outlined in the following table.

Parameter
HPLC-UV Method (Fluconazole &
Related Compounds) [1]

LC-MS/MS Method (Fluconazole &
Ivermectin) [2]

Analytical
Technique

High-Performance Liquid
Chromatography with UV detection

Liquid Chromatography with Tandem
Mass Spectrometry

Primary
Application

Assay and impurity profiling in capsules Simultaneous estimation in combined
dosage forms
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Parameter
HPLC-UV Method (Fluconazole &
Related Compounds) [1]

LC-MS/MS Method (Fluconazole &
Ivermectin) [2]

Separation
Column

Reversed-phase C18 column Synergi C18 (150 × 4.6 mm, 4.0 µm)

Mobile Phase Methanol:Water (40:60, v/v) Acetonitrile:Formic Acid (70:30, v/v)

Flow Rate Not specified 0.4 mL/min

Detection UV at 260 nm Mass Spectrometry

Retention Time Not specified Fluconazole: ~1.05 min; Ivermectin:
~1.10 min

Key Advantage Simplicity, cost-effectiveness for routine
analysis

High sensitivity and specificity for
complex mixtures

Validation Data and Acceptance Criteria

Analytical method validation ensures the procedure is suitable for its intended use. The following table

summarizes the validation data for the key parameters of the two methods, based on ICH/USP guidelines [3].

Validation Parameter HPLC-UV Method Performance [1]
LC-MS/MS Method
Performance [2]

Linearity Range 0.05 - 0.15 mg/mL (for Fluconazole) 100 - 1250 ppb (for both

analytes)

Correlation
Coefficient (r²)

Not specified Fluconazole: 0.999; Ivermectin:

0.997

Accuracy 99.3% (for Fluconazole) Fluconazole: 98.5%-99.4%;

Ivermectin: 97.8%-99.3%

Precision
(Repeatability)

Relative Standard Deviation (RSD):

0.61%

Fluconazole RSD: 1.58%;

Ivermectin RSD: 1.13%
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Validation Parameter HPLC-UV Method Performance [1]
LC-MS/MS Method
Performance [2]

Limit of Quantitation
(LOQ)

Low LOQ for related compounds (enables

low-concentration detection)

Fluconazole: 0.010 µg/mL;

Ivermectin: 0.225 µg/mL

Limit of Detection
(LOD)

Not specified Fluconazole: 0.0034 µg/mL;

Ivermectin: 0.074 µg/mL

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Fluconazole and Related Compounds in Capsules [1]

Instrument Setup:

Column: Reversed-phase C18 column.

Detection: UV detector set to 260 nm.
Mobile Phase: Methanol and water in a 40:60 (v/v) ratio. Use isocratic elution.

Temperature: Maintain ambient column temperature.

Standard Solution Preparation:

Prepare a stock solution of Fluconazole reference standard at a concentration within the

linearity range (e.g., 0.1 mg/mL).
Dilute appropriately to obtain standard solutions for calibration.

Sample Solution Preparation:

Weigh a portion of the capsule powder blend equivalent to about 150 mg of Fluconazole.
Transfer to a volumetric flask, dissolve, and dilute to volume with a suitable solvent (e.g.,

methanol or mobile phase).
Filter the solution to remove particulate matter.

Chromatographic Procedure:

Inject the standard and sample solutions.
Record the chromatograms and measure the peak responses.

Calculate the quantity of Fluconazole by comparing the sample peak response with that of the
standard.
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Protocol 2: LC-MS/MS Analysis of Fluconazole and Ivermectin in Tablets [2]

Instrument Setup:

System: ACQUITY UPLC coupled with a Quattro Premier XE mass spectrometer.
Column: Synergi C18 (150 x 4.6 mm, 4.0 µm).

Mobile Phase: Acetonitrile and formic acid in a 70:30 (v/v) ratio.
Flow Rate: 0.4 mL/min.

Injection Volume: 10 µL.
Column Temperature: 30°C.

Standard Stock Solution Preparation:

Weigh 10 mg of Fluconazole and 1 mg of Ivermectin reference standards.
Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol to achieve a

combined stock solution.

Calibration Curve Preparation:

Serially dilute the stock solution with the mobile phase to prepare calibration standards at

concentrations of 100, 250, 500, 750, 1000, and 1250 ppb for both analytes.

Sample Solution Preparation:

Weigh and finely powder 20 tablets.
Transfer an accurately weighed portion of the powder (equivalent to 150 mg of Fluconazole and

12 mg of Ivermectin) to a 10 mL volumetric flask.
Add about 7 mL of methanol, sonicate to dissolve, and dilute to volume.

Centrifuge or filter to obtain a clear supernatant/solution.
Further dilute with a methanol-water mixture (50:50) as needed to fit the calibration range.

LC-MS/MS Analysis:

Inject the standard and sample solutions.
The retention times for Fluconazole and Ivermectin are approximately 1.05 min and 1.10 min,

respectively.
Plot the calibration curve of peak area versus concentration for each analyte and calculate the

concentrations in the sample.

Workflow for Analytical Method Validation
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The following diagram illustrates the standard lifecycle of an analytical method, from development through

to routine use and potential revalidation, as per regulatory guidelines [3].

Analytical Method Lifecycle

Method Development

Create Validation Protocol

Execute Validation Tests

Evaluate Performance
vs Acceptance Criteria

 Fails Criteria

Method Validated

 Meets Criteria

Routine Use

Changes Occurred?

 No

Revalidation Required

 Yes
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Importance and Regulatory Context

Analytical method validation is a mandatory regulatory requirement to ensure that test procedures are "fit

for purpose" [3]. It provides objective evidence that a method is accurate, specific, sensitive, and precise

enough to confirm the identity, strength, quality, and purity of a drug substance or product [3].

When to Validate: Validation must be performed before a method is introduced into routine use
and for inclusion in regulatory submissions like a marketing authorization dossier [3].
When to Revalidate: Revalidation is necessary when changes are made to an already validated

method, product formulation, manufacturing process, or analytical equipment, if these changes are
deemed to impact the original validation [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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